molecular formula C7H10N2S B6264483 4-cyclobutyl-1,3-thiazol-2-amine CAS No. 475058-07-2

4-cyclobutyl-1,3-thiazol-2-amine

Cat. No.: B6264483
CAS No.: 475058-07-2
M. Wt: 154.2
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Description

4-cyclobutyl-1,3-thiazol-2-amine is an organic compound with the molecular formula C(7)H({10})N(_2)S It features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and a cyclobutyl group attached to the fourth position of the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclobutyl-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method starts with the reaction of cyclobutanone with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl(_3)) to yield this compound.

Reaction Scheme:

  • Cyclobutanone + Thiosemicarbazide → Thiosemicarbazone
  • Thiosemicarbazone + POCl(_3) → this compound

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors may be employed to enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

4-cyclobutyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide (H(_2)O(_2)) or potassium permanganate (KMnO(_4)).

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH(_4)).

    Substitution: The amino group on the thiazole ring can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: H(_2)O(_2), KMnO(_4), under acidic or basic conditions.

    Reduction: LiAlH(_4), sodium borohydride (NaBH(_4)), typically in anhydrous solvents.

    Substitution: Alkyl halides, acyl chlorides, under basic conditions.

Major Products Formed

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Reduced thiazole derivatives.

    Substitution: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

4-cyclobutyl-1,3-thiazol-2-amine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential drug candidate due to its ability to interact with biological targets.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 4-cyclobutyl-1,3-thiazol-2-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The thiazole ring can interact with various biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

4-cyclobutyl-1,3-thiazol-2-amine can be compared with other thiazole derivatives, such as:

    4-methyl-1,3-thiazol-2-amine: Similar structure but with a methyl group instead of a cyclobutyl group.

    4-ethyl-1,3-thiazol-2-amine: Similar structure but with an ethyl group instead of a cyclobutyl group.

    4-phenyl-1,3-thiazol-2-amine: Similar structure but with a phenyl group instead of a cyclobutyl group.

The uniqueness of this compound lies in the presence of the cyclobutyl group, which can impart different steric and electronic properties compared to other substituents, potentially leading to unique biological activities and chemical reactivity.

Properties

CAS No.

475058-07-2

Molecular Formula

C7H10N2S

Molecular Weight

154.2

Purity

95

Origin of Product

United States

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